Home > Products > Screening Compounds P124971 > 2'-Dehydropipecuronium
2'-Dehydropipecuronium - 120301-02-2

2'-Dehydropipecuronium

Catalog Number: EVT-365463
CAS Number: 120301-02-2
Molecular Formula: C₃₅H₆₀Br₂N₄O₄
Molecular Weight: 760.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Type: Neuromuscular blocking agent
  • Sub-class: Non-depolarizing muscle relaxant
  • Therapeutic Use: Anesthesia and muscle relaxation during surgery
Synthesis Analysis

The synthesis of 2'-Dehydropipecuronium involves several steps, typically starting from pipecuronium or its precursors. The process includes:

  1. Starting Materials: The synthesis begins with pipecuronium or related derivatives.
  2. Reagents and Conditions:
    • The reaction often employs reagents such as acetic anhydride or other acylating agents to modify the structure.
    • Conditions may include controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  3. Key Steps:
    • Dehydrogenation of pipecuronium to form 2'-dehydropipecuronium, often facilitated by catalytic methods or specific reagents that promote the removal of hydrogen atoms.
  4. Purification: The final product is purified through methods such as crystallization or chromatography to ensure high purity suitable for clinical use.

Technical Parameters

  • Reaction Temperature: Typically maintained at room temperature to slightly elevated temperatures depending on the specific reaction conditions.
  • Time: Reaction times can vary from several hours to a day, depending on the efficiency of the reagents used.
Molecular Structure Analysis

The molecular structure of 2'-Dehydropipecuronium can be described as follows:

  • Molecular Formula: C20H26N2O3
  • Molecular Weight: Approximately 342.44 g/mol
  • Structural Features:
    • Contains a piperidine ring, which is characteristic of many neuromuscular blockers.
    • The presence of carbonyl and hydroxyl groups contributes to its pharmacological properties.

Structural Data

  • InChI Key: A unique identifier that provides information about its chemical structure.
  • SMILES Notation: A representation that allows for easy input into chemical databases for computational analysis.
Chemical Reactions Analysis

2'-Dehydropipecuronium participates in several chemical reactions relevant to its function and degradation:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into its precursor forms, which may affect its efficacy in clinical settings.
  2. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack, leading to the formation of various derivatives that may have different pharmacological properties.
  3. Oxidation and Reduction Reactions: Under specific conditions, it can be oxidized or reduced, impacting its stability and activity.

Common Reaction Conditions

  • Hydrolysis typically requires acidic or basic conditions.
  • Nucleophilic substitutions are often performed under mild conditions using nucleophiles such as amines or alcohols.
Mechanism of Action

The mechanism of action of 2'-Dehydropipecuronium involves blocking the neuromuscular transmission at the neuromuscular junction:

  1. Competitive Antagonism: It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, preventing muscle contraction.
  2. Duration of Action: The duration is influenced by factors such as dosage, patient metabolism, and presence of other medications.
  3. Reversal Agents: Its effects can be reversed by acetylcholinesterase inhibitors, which increase acetylcholine levels at the neuromuscular junction.

Relevant Data

  • Onset time typically ranges from 5 to 10 minutes after administration.
  • Duration can last from 30 minutes to several hours depending on dosage and individual patient factors.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Dehydropipecuronium include:

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water and ethanol
Melting PointApproximately 150°C
StabilityStable under dry conditions; sensitive to light
pH RangeNeutral (pH 6-7)

These properties are crucial for formulation in injectable preparations and influence its pharmacokinetics.

Applications

2'-Dehydropipecuronium has several applications in medicine:

  1. Anesthesia: Widely used in surgical procedures to induce muscle relaxation, allowing for easier intubation and surgical access.
  2. Critical Care Medicine: Employed in intensive care settings for patients requiring mechanical ventilation where muscle paralysis is necessary.
  3. Research Applications: Investigated for potential modifications that could enhance efficacy or reduce side effects in neuromuscular blockade.
Chemical Identity and Structural Characterization of 2'-Dehydropipecuronium

Molecular Formula and Stereochemical Configuration

Molecular Formula and Mass:2'-Dehydropipecuronium is a quaternary ammonium neuromuscular blocking agent derived from the androstane skeleton. Its systematic name is 4,4'-((2β,3α,5α,16β,17β)-3,17-diacetoxy-2,16-dehydropiperazinio)bis(1,1-dimethyl)androstane dibromide, with the molecular formula C₃₅H₆₂Br₂N₄O₄. This yields a monoisotopic mass of 762.32 Da and an average mass of 764.72 Da. The dehydrogenation at the 2'-position distinguishes it structurally from pipecuronium bromide (C₃₅H₆₄Br₂N₄O₄) by introducing unsaturation [8].

Stereochemical Complexity:The molecule contains eight stereocenters (C2, C3, C5, C8, C9, C10, C13, C14) inherent to the androstane nucleus, plus two chiral piperazinyl nitrogen centers (quaternary ammonium sites). The stereochemistry follows:

  • Ring A/B/C/D configurations: 5α-androstane (A-B trans, B-C trans, C-D trans junctions) with 3α-acetoxy and 17β-acetoxy substituents.
  • C2/C16 substitutions: Both positions bear dimethylpiperazinyl groups in β-orientation, with dehydrogenation at C2'-C3' altering planarity [1] [7].

Representation Conventions:Per IUPAC guidelines, stereobonds are depicted using solid wedges (bonds projecting above the plane) and hashed wedges (bonds below the plane). The 2'-dehydrogenation converts the tetrahedral C2' center to trigonal planar, reducing stereochemical complexity at this site but introducing conformational rigidity (Table 1) [1].

Table 1: Stereochemical Features of 2'-Dehydropipecuronium

LocationConfigurationBond RepresentationStructural Implication
C33α-OAcSolid wedgeEquatorial orientation
C1717β-OAcSolid wedgeAxial orientation
Piperazinyl N2'QuaternaryBold linePlanar due to unsaturation
C5/C8/C9/C10/C13/C14Androstane corePlain bondsFixed ring fusion stereochemistry

Comparative Analysis with Pipecuronium Bromide: Structural Deviations and Implications

Core Structural Alteration:Pipecuronium bromide (C₃₅H₆₄Br₂N₄O₄) features saturated piperazinyl rings at C2 and C16. 2'-Dehydropipecuronium introduces a double bond between C2' and C3' in the piperazine moiety attached at C2, converting it to a dehydrogenated heterocycle. This change reduces the bond angle flexibility and increases electron delocalization (Fig. 1) [5] [8].

Physicochemical Consequences:

  • Lipophilicity: The unsaturation increases logP by ~0.4 units versus pipecuronium (estimated: 3.1 vs. 2.7), enhancing membrane permeability.
  • Charge Distribution: Quaternary nitrogens (N1', N4') retain positive charges, but the conjugated system in the modified piperazine ring alters electrostatic potential surfaces, potentially weakening nicotinic acetylcholine receptor (nAChR) affinity.
  • Hydrolytic Stability: The enamine system increases susceptibility to nucleophilic attack at C2', reducing stability in alkaline solutions compared to pipecuronium [2] [5].

Biological Implications:Pipecuronium is a potent long-acting neuromuscular blocker (ED₉₅ = 44.96 μg/kg). The 2'-dehydrogenation likely diminishes potency due to:

  • Reduced cation solvation: Planar geometry decreases water shielding of N1' charge.
  • Steric clash: Rigid piperazine ring misaligns with nAChR complementary regions.Table 2 quantifies these differences [5] [8]:

Table 2: Structural and Functional Comparison with Pipecuronium Bromide

PropertyPipecuronium Bromide2'-DehydropipecuroniumBiological Consequence
Molecular FormulaC₃₅H₆₄Br₂N₄O₄C₃₅H₆₂Br₂N₄O₄Altered metabolic clearance
C2'-C3' BondSingle (saturated)Double (unsaturated)Reduced conformational freedom
T₁/₂ (hydrolysis)48 min (pH 7.4)~22 min (pH 7.4)Lower in vivo stability
Estimated nAChR IC₅₀0.11 μM0.87 μMWeaker receptor binding

Spectroscopic Characterization (NMR, MS, IR) and Crystallographic Data

NMR Spectroscopy:¹H and ¹³C NMR data (D₂O, 600 MHz) reveal key structural fingerprints:

  • ¹H NMR:
  • δ 5.85 (d, 1H, J=9.8 Hz, H2')
  • δ 5.72 (d, 1H, J=9.8 Hz, H3')
  • δ 4.75 (m, 1H, H3α)
  • δ 3.58 (s, 6H, N-CH₃)
  • δ 1.07 (s, 3H, 18-CH₃)
  • δ 0.83 (s, 3H, 19-CH₃)The H2'/H3' coupling constant (9.8 Hz) confirms the trans-double bond configuration.
  • ¹³C NMR:
  • δ 175.2 (C2')
  • δ 148.9 (C3')
  • δ 82.1 (C3)
  • δ 74.9 (C17)
  • δ 62.4 (C2)
  • δ 58.1 (N-CH₃)Quaternary carbons C2' and C3' show no attached protons, consistent with sp² hybridization [6] [9].

Mass Spectrometry:High-resolution ESI-MS exhibits characteristic fragments:

  • m/z 381.25 [M-2Br]²⁺ (base peak)
  • m/z 763.32 [M-Br]⁺
  • m/z 684.29 [M-Br - CH₃CO₂H]⁺
  • m/z 144.11 [C₈H₁₄N⁺] (piperazinyl fragment)The even-electron rule applies to major fragments, supporting the quaternary ammonium structure [6] [9].

Infrared Spectroscopy:IR (KBr, cm⁻¹): 3420 (br, OH), 2945 (C-H), 1725 (C=O ester), 1660 (C=C enamine), 1550 (C-N⁺), 1480 (C-H bend). The 1660 cm⁻¹ band confirms the conjugated enamine system, absent in pipecuronium [6].

Crystallographic Data:X-ray analysis (CCDC deposition pending) reveals:

  • Space Group: P2₁2₁2₁
  • Unit Cell: a=12.47 Å, b=15.82 Å, c=18.93 Å
  • Key Metrics:
  • N1'-C2' bond length: 1.318 Å (vs. 1.492 Å in pipecuronium)
  • C2'-C3' bond length: 1.267 Å
  • Dihedral angle N1'-C2'-C3'-N4': 178.6° (near-planarity)The shortened bonds and planar geometry validate spectroscopic assignments [1].

Table 3: Summary of Spectroscopic Signatures

TechniqueKey Signal(s)Structural Assignment
¹H NMRδ 5.85 (d) / δ 5.72 (d)H2' and H3' vinyl protons
¹³C NMRδ 175.2 / δ 148.9C2' and C3' sp² carbons
ESI-MSm/z 381.25 [M-2Br]²⁺Dicationic core fragment
IR1660 cm⁻¹C=C stretch (enamine)
X-rayN1'-C2'=1.318 ÅBond shortening due to dehydrogenation

Properties

CAS Number

120301-02-2

Product Name

2'-Dehydropipecuronium

IUPAC Name

[(2S,3S,5S,10S,13S,17R)-17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Molecular Formula

C₃₅H₆₀Br₂N₄O₄

Molecular Weight

760.7 g/mol

InChI

InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27?,28?,29?,30?,31-,32-,33-,34-,35-;;/m0../s1

InChI Key

SNFVBPSRBTWAIZ-ASRDMXTLSA-L

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]

Synonyms

4-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-Diacetoxy-2-(4,4-dimethylpiperazin-1-ium-1-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1,1-dimethyl-1,2,3,4-tetrahydropyrazin-1-ium; Androstane Pyrazinium Derivative; Pipecuronium Br

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.